molecular formula C16H16O2 B13956715 (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate

(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate

Cat. No.: B13956715
M. Wt: 240.30 g/mol
InChI Key: NBMFXMLKJYHCCV-ZRDIBKRKSA-N
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Description

(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate is an organic compound characterized by its unique structure, which includes a naphthalene ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate typically involves the reaction of naphthalene derivatives with ethyl acrylate under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where naphthalene-2-boronic acid reacts with ethyl acrylate in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of naphthalene-2-carboxylic acid or naphthalene-2-one.

    Reduction: Formation of ethyl 3-(naphthalen-2-yl)but-2-en-1-ol.

    Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a similar naphthalene ring structure but different functional groups.

    2-Naphthol: A simpler naphthalene derivative used in various organic syntheses.

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a valuable compound for research and industrial applications .

Biological Activity

(E)-ethyl 3-(naphthalen-2-yl)but-2-enoate is an organic compound classified as an allylic ester, characterized by a naphthalene moiety linked to a butenoate structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C13H12O2\text{C}_{13}\text{H}_{12}\text{O}_{2}

This compound features a double bond between the second and third carbon atoms of the butanoate derivative, which is significant for its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antiviral Activity : Preliminary studies suggest that compounds structurally similar to this compound have shown antiviral properties, particularly against SARS-CoV-2. For instance, related compounds have demonstrated effective inhibition of viral replication with EC50 values comparable to established antiviral agents like remdesivir .
  • Antiproliferative Effects : The compound has been implicated in exhibiting antiproliferative activity against several cancer cell lines. For example, analogs of this compound have been shown to induce endoplasmic reticulum stress and activate apoptotic pathways in glioblastoma and multiple myeloma cell lines .
  • Mechanism of Action : The biological effects may arise from interactions with specific protein targets or enzymes involved in critical metabolic pathways. The presence of the naphthalene ring enhances stability and potential interactions within biological systems, which could lead to significant therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of SARS-CoV-2 replication
AntiproliferativeCytotoxicity in cancer cell lines
Mechanism InsightInteraction with metabolic enzymes

Detailed Research Findings

  • Antiviral Studies :
    • A study highlighted that certain derivatives showed notable antiviral activity with EC50 values around 1.1 μM against SARS-CoV-2, indicating promising potential for further development as antiviral agents .
  • Cancer Research :
    • Compounds related to this compound were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating a mechanism involving proteasome inhibition and induction of apoptosis .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to explore the binding affinity of this compound analogs to key enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

ethyl (E)-3-naphthalen-2-ylbut-2-enoate

InChI

InChI=1S/C16H16O2/c1-3-18-16(17)10-12(2)14-9-8-13-6-4-5-7-15(13)11-14/h4-11H,3H2,1-2H3/b12-10+

InChI Key

NBMFXMLKJYHCCV-ZRDIBKRKSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCOC(=O)C=C(C)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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